

Terbutryn: A Technical Guide to its History, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn is a selective, pre- and post-emergence herbicide belonging to the s-triazine class of chemical compounds. First introduced in 1966 by J.R. Geigy S.A., it has been utilized for the control of a wide range of annual broadleaf weeds and some grasses in various crops.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a mechanism shared by other triazine herbicides. This technical guide provides an in-depth overview of the history, original synthesis, and the molecular mechanism of action of **terbutryn**, tailored for a scientific audience.

Physicochemical Properties of Terbutryn

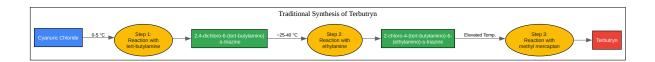
A summary of the key physicochemical properties of **terbutryn** is presented in Table 1. This data is essential for understanding its environmental fate and behavior, as well as for the development of analytical methods and formulations.

Property	Value	Reference
IUPAC Name	N2-tert-butyl-N4-ethyl-6- (methylthio)-1,3,5-triazine-2,4- diamine	[2]
CAS Number	886-50-0	[2]
Molecular Formula	C10H19N5S	[2]
Molecular Weight	241.36 g/mol	[2]
Melting Point	104 °C	[3]
Water Solubility	25 mg/L at 20 °C	[4]
logP (Octanol/Water Partition Coefficient)	3.74	[3]
Vapor Pressure	1.69 x 10-6 mm Hg at 25 °C	[3]
Henry's Law Constant	y's Law Constant 2.1 x 10-8 atm-cu m/mole	

Historical Development

The discovery of triazine herbicides dates back to 1952 by J.R. Geigy, Ltd. in Switzerland.[1] This class of compounds emerged from a systematic investigation into the herbicidal activity of s-triazine derivatives. **Terbutryn**, chemically known as 2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine, was first reported to have herbicidal activity in 1965 and was commercially introduced in 1966.[5] Its development provided farmers with a valuable tool for weed management in a variety of agricultural settings.

Original Synthesis of Terbutryn


The original and most common industrial synthesis of **terbutryn** is based on the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, sequential introduction of different substituents.

The synthesis can be conceptually broken down into three main steps, starting from cyanuric chloride:

- First Substitution: Reaction of cyanuric chloride with one equivalent of tert-butylamine at a low temperature (typically 0-5 °C) to replace the first chlorine atom.
- Second Substitution: The resulting 2-chloro-4-(tert-butylamino)-6-chloro-s-triazine is then reacted with one equivalent of ethylamine at a slightly elevated temperature (around room temperature to 40 °C) to replace the second chlorine.
- Third Substitution: Finally, the third chlorine atom is substituted by a methylthio group through a reaction with methyl mercaptan or its sodium salt at a higher temperature.

A logical workflow for the traditional synthesis of **terbutryn** is depicted below:

Click to download full resolution via product page

Caption: A diagram illustrating the stepwise traditional synthesis of **terbutryn**.

Experimental Protocols

While the precise, proprietary details of the original industrial synthesis by J.R. Geigy are not publicly available, the following protocols represent established laboratory-scale syntheses of s-triazine herbicides and a patented alternative method.

Protocol 1: Representative Stepwise Synthesis from Cyanuric Chloride

This protocol is a representative method based on the principles of sequential nucleophilic substitution on cyanuric chloride.

- Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-s-triazine
 - Dissolve cyanuric chloride (1 mole) in a suitable inert solvent such as acetone or tetrahydrofuran in a reaction vessel equipped with a stirrer and a thermometer.
 - Cool the solution to 0-5 °C using an ice bath.
 - Slowly add a solution of tert-butylamine (1 mole) to the cooled cyanuric chloride solution while maintaining the temperature below 5 °C.
 - Simultaneously, add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate (1 mole), to neutralize the liberated hydrochloric acid.
 - Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - The product can be isolated by filtration and washing with water.
- Step 2: Synthesis of 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine
 - Suspend the 2,4-dichloro-6-(tert-butylamino)-s-triazine (1 mole) from Step 1 in a suitable solvent.
 - Add an aqueous solution of ethylamine (1 mole) to the suspension.
 - Add an aqueous solution of a base (1 mole) to neutralize the HCl produced.
 - Allow the reaction mixture to warm to room temperature or slightly heat to approximately
 40 °C and stir for several hours until completion.
 - Isolate the product by filtration, followed by washing with water and drying.
- Step 3: Synthesis of Terbutryn
 - Suspend the 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine (1 mole) from Step 2 in a suitable solvent.

- Add sodium methyl mercaptide (NaSCH3) (1 mole) or a mixture of methyl mercaptan and a base.
- Heat the reaction mixture to reflux for several hours until the starting material is consumed.
- Cool the reaction mixture and isolate the crude terbutryn by filtration.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Thiocarbamide Method for **Terbutryn** Synthesis (Based on CN101157659A)

This patented method provides a two-step synthesis starting from 2-chloro-4-ethylamino-6-tert-butylamino-s-triazine (terbutylazine).

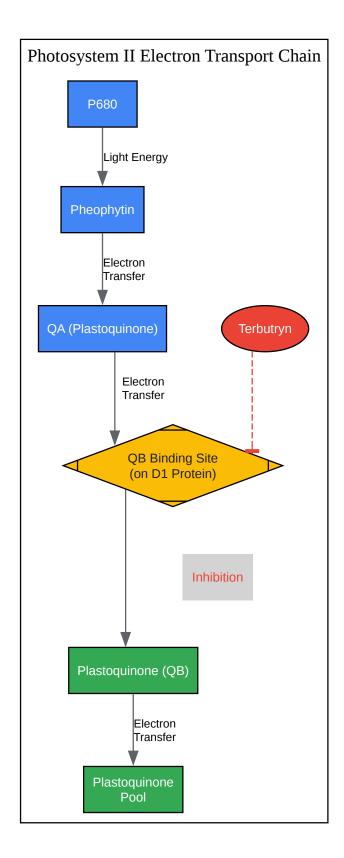
- Step 1: Formation of the Thiol Intermediate
 - In a reaction vessel, dissolve thiourea in dilute hydrochloric acid.
 - Add terbutylazine to the solution and stir the reaction mixture.
 - After the reaction is complete, the intermediate product containing a sulfhydryl group is obtained by pump filtration.
- Step 2: Methylation to Yield Terbutryn
 - Dissolve the intermediate wet material from Step 1 in a sodium hydroxide solution.
 - Add dimethyl sulfate dropwise to the solution while maintaining the temperature between 10-30 °C.
 - After the addition is complete, continue stirring and maintain the temperature between 20-40 °C for approximately 2.5 hours to carry out the methylation reaction.
 - The final product, solid **terbutryn**, is obtained by pump filtration or centrifugation, followed by washing and drying.

Quantitative Data from Patent CN101157659A (Thiocarbamide Method)

The following table summarizes the yields reported in different embodiments of the patent.

Embodim ent	Terbutyla zine (kg)	Thiourea (kg)	Dimethyl Sulfate (kg)	Final Product (kg)	Purity (%)	Yield (%)
1	360	93	158	331.7	75.29	67.19
2	360	93	198	347.9	97.58	91.43
3	20	5.2	13	22.67	97.36	90.68

Mechanism of Action: Inhibition of Photosystem II


Terbutryn exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.

The mechanism of inhibition involves the following key steps:

- Uptake and Translocation: Terbutryn is absorbed by the roots and foliage of the plant and is translocated through the xylem to the leaves.
- Binding to the D1 Protein: In the chloroplasts, terbutryn binds to a specific niche on the D1
 protein (also known as the PsbA protein), which is a core component of the PSII reaction
 center.
- Competition with Plastoquinone: The binding site for **terbutryn** on the D1 protein is the same as the binding site for the native electron acceptor, plastoquinone (QB). **Terbutryn** competes with and displaces plastoquinone from this site.
- Blockage of Electron Transport: By blocking the binding of plastoquinone, **terbutryn** interrupts the flow of electrons from the primary quinone acceptor (QA) to QB. This effectively halts the photosynthetic electron transport chain.
- Consequences of Inhibition: The blockage of electron flow leads to a buildup of highly energetic molecules and the generation of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.

The signaling pathway illustrating the inhibition of Photosystem II by **terbutryn** is shown below:

Click to download full resolution via product page

Caption: Inhibition of Photosystem II electron transport by terbutryn.

Conclusion

Terbutryn has a long history as an effective s-triazine herbicide. Its synthesis, primarily achieved through the controlled, stepwise substitution of cyanuric chloride, is a classic example of industrial organic chemistry. The molecular mechanism of action, involving the competitive inhibition of plastoquinone binding at the QB site of Photosystem II, is well-understood and provides a clear basis for its herbicidal activity. This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development, offering valuable insights into the history, synthesis, and biological function of this important herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Terbutryn | C10H19N5S | CID 13450 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Terbutryn (Ref: GS 14260) [sitem.herts.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Terbutryn: A Technical Guide to its History, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682747#history-and-original-synthesis-of-terbutryn-herbicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com